molecular formula C7H17O4P B8039119 2-Dimethoxyphosphorylpentan-2-ol

2-Dimethoxyphosphorylpentan-2-ol

Cat. No.: B8039119
M. Wt: 196.18 g/mol
InChI Key: WBGZLPBBZYVZSL-UHFFFAOYSA-N
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Description

2-Dimethoxyphosphorylpentan-2-ol is an organic compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphoryl group attached to a pentanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethoxyphosphorylpentan-2-ol typically involves the reaction of pentan-2-ol with dimethyl phosphite under specific conditions. The reaction is usually catalyzed by a base such as sodium methoxide or potassium tert-butoxide. The process involves the nucleophilic attack of the hydroxyl group of pentan-2-ol on the phosphorus atom of dimethyl phosphite, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Dimethoxyphosphorylpentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine oxides, and various substituted derivatives of this compound.

Scientific Research Applications

2-Dimethoxyphosphorylpentan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and its role in biochemical pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Dimethoxyphosphorylpentan-2-ol involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in various biochemical reactions, including phosphorylation and dephosphorylation processes. These reactions are crucial for regulating cellular functions and metabolic pathways. The compound’s ability to donate or accept phosphoryl groups makes it a valuable tool in studying enzyme mechanisms and signal transduction pathways.

Comparison with Similar Compounds

2-Dimethoxyphosphorylpentan-2-ol can be compared with other similar compounds such as:

    Dimethyl phosphite: A simpler organophosphorus compound used in similar applications.

    Phosphonic acids: Compounds with similar functional groups but different structural backbones.

    Phosphine oxides: Compounds that result from the reduction of phosphoryl groups.

The uniqueness of this compound lies in its specific structure, which combines the properties of both pentanol and phosphoryl groups, making it versatile for various applications.

Properties

IUPAC Name

2-dimethoxyphosphorylpentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17O4P/c1-5-6-7(2,8)12(9,10-3)11-4/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBGZLPBBZYVZSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(O)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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